2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 58590-34-4
VCID: VC21310856
InChI: InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
SMILES: C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N
Molecular Formula: C14H13ClN2O4S
Molecular Weight: 340.8 g/mol

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide

CAS No.: 58590-34-4

Cat. No.: VC21310856

Molecular Formula: C14H13ClN2O4S

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide - 58590-34-4

Specification

CAS No. 58590-34-4
Molecular Formula C14H13ClN2O4S
Molecular Weight 340.8 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
Standard InChI Key WRUFFFYQJLUSFN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator